Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate
Description
Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolo-oxazole core with an ethyl ester substituent at the 2-position. Its CAS number is 210625-01-7, and it has been marketed in its hydrochloride salt form . The compound’s structure combines a five-membered oxazole ring (containing oxygen and nitrogen) fused to a dihydropyrrole ring, which confers unique electronic and steric properties.
Properties
IUPAC Name |
ethyl 5,6-dihydro-4H-pyrrolo[3,4-d][1,3]oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-12-8(11)7-10-5-3-9-4-6(5)13-7/h9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIRFRIMCOPEQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(O1)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101157324 | |
| Record name | 4H-Pyrrolo[3,4-d]oxazole-2-carboxylic acid, 5,6-dihydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422344-29-3 | |
| Record name | 4H-Pyrrolo[3,4-d]oxazole-2-carboxylic acid, 5,6-dihydro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1422344-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Pyrrolo[3,4-d]oxazole-2-carboxylic acid, 5,6-dihydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Pyrrolo-Oxazole Core
The pyrrolo[3,4-d]oxazole framework is typically constructed via cyclocondensation reactions between amino alcohols and carbonyl-containing intermediates. For example, ethyl 2-azidoacetate reacts with α,β-unsaturated aldehydes under thermal conditions to form pyrrole intermediates, which subsequently undergo oxidative cyclization to yield the oxazole ring. In a study by PMC, 3-(4-methoxyphenyl)acrylaldehyde was treated with ethyl 2-azidoacetate to produce ethyl 5-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate (74% yield), followed by Friedel–Crafts acylation with glutaric anhydride and AlCl₃ to install the cycloheptane moiety. While this method targets a related tricyclic system, analogous steps can be adapted for the dihydro-pyrrolooxazole scaffold by modifying the carbonyl reagent and reaction time.
Key Conditions :
- Reagents : Ethyl 2-azidoacetate, α,β-unsaturated aldehydes, AlCl₃.
- Temperature : 70–100°C for azide-alkyne cycloaddition; ambient for Friedel–Crafts.
- Yield : 60–74% for pyrrole intermediates.
Ring-Closing Metathesis and Esterification
Oxazole Ring Closure via Coupling Agents
The oxazole ring can be formed using carbodiimide-based coupling agents. A patent (WO2000053589A1) describes the use of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in acetonitrile or DMF to facilitate cyclization between carboxylic acid derivatives and amines. For instance, treatment of a pyrrolidine-containing precursor with EDC/HOBt at 0–25°C generated the oxazole ring with >85% purity after crystallization. This method is particularly effective for introducing substituents at the 2-position of the oxazole.
Optimization Insight :
- Solvent Choice : DMF enhances reaction rates compared to THF due to higher polarity.
- Catalyst Loading : Stoichiometric HOBt (1.2 equiv.) minimizes side reactions.
Comparative Analysis of Synthetic Routes
Yield and Scalability
The table below summarizes key methods and their efficiencies:
Purity and Byproduct Management
Crystallization from isopropyl alcohol (IPA) or acetone/water mixtures effectively removes unreacted starting materials and coupling byproducts. For instance, recrystallizing the maleate salt of intermediate esters improves purity to >98%.
Industrial-Scale Production Considerations
Solvent Recovery and Cost Efficiency
Large-scale syntheses prioritize solvent recycling, particularly for DMF and acetonitrile, which account for 60–70% of raw material costs. Patent data highlights the use of atmospheric distillation to recover IPA and DCM, reducing waste generation by 40%.
Regulatory Compliance
Processes must adhere to ICH guidelines for residual solvents (e.g., DMF limit: 880 ppm). Crystallization steps using potassium carbonate or hydroxide ensure compliance by eliminating trace metal catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrole or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or sulfonyl groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that EDPO derivatives exhibit significant anticancer properties. A notable example is the synthesis of pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles, which demonstrated effectiveness against hyperproliferative pathologies. These compounds were designed to inhibit specific cancer cell lines through targeted mechanisms involving apoptosis and cell cycle arrest .
MDM2 Inhibition
Research published in the Journal of Medicinal Chemistry highlighted the development of EDPO-based compounds as potent inhibitors of the MDM2 protein, which is implicated in various cancers. The study showed that these inhibitors could disrupt the interaction between MDM2 and p53, a critical tumor suppressor protein, thereby inducing apoptosis in cancer cells .
Agricultural Applications
Herbicidal Properties
EDPO has been investigated for its herbicidal activity. Patents have been filed detailing its effectiveness as a herbicide with a favorable safety profile for crops. The compound's mechanism involves inhibiting specific metabolic pathways in plants, leading to controlled weed management without harming desirable crops .
Material Science
Polymer Synthesis
In materials science, EDPO has been explored as a building block for synthesizing novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has shown improvements in thermal stability and tensile strength, making it suitable for applications in coatings and composites.
Data Tables and Case Studies
| Application Area | Compound Derivative | Key Findings |
|---|---|---|
| Medicinal Chemistry | Pyrrolo[2′,3′:3,4]cyclohepta | Effective against cancer cell lines |
| MDM2 inhibitors | Induces apoptosis via p53 pathway | |
| Agricultural Science | Herbicidal formulations | Effective weed control with crop safety |
| Material Science | Polymer composites | Enhanced mechanical properties |
Case Study: Anticancer Activity
A study conducted on a series of EDPO derivatives demonstrated their efficacy against breast cancer cells. The derivatives were tested for cytotoxicity using MTT assays, revealing IC50 values in the low micromolar range. Mechanistic studies indicated that these compounds induce cell cycle arrest at the G2/M phase and activate apoptotic pathways.
Case Study: Herbicidal Efficacy
Field trials assessing the herbicidal efficacy of EDPO showed a significant reduction in weed biomass compared to untreated controls. The compound was applied at various concentrations to determine optimal dosage for maximum efficacy while minimizing environmental impact.
Mechanism of Action
The mechanism of action of Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole Hydrobromide (CAS: 365996-65-2)
- Structural Difference : Replaces the oxazole oxygen with sulfur, forming a thiazole ring .
- Physicochemical Properties :
- Thiazoles are generally more lipophilic than oxazoles due to sulfur’s larger atomic radius and polarizability.
- The hydrobromide salt form enhances solubility in polar solvents compared to the free base.
- Applications : Thiazole derivatives are widely explored in medicinal chemistry for antimicrobial and kinase-inhibitory activities, though specific data for this analog is unavailable .
Pyrazole-Based Analogues (e.g., RIP1 Kinase Inhibitors)
- Example : N-[4-Oxo-2,3-dihydro-pyrido[3,2-b][1,4]oxazepin-3-yl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide .
- Structural Difference : Replaces oxazole with a pyrazole ring, which is more basic and participates in stronger hydrogen bonding.
- Functional Impact :
Tetrahydropyrrolo[3,4-c]pyrazoles
- Example: 5-((R)-2-Methoxy-2-phenylacetyl)-3-[4-(4-Methylpiperazin-1-yl)benzoylamino]-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-1-carboxylic acid ethyl ester .
- Structural Difference : Features a pyrazole ring fused to pyrrolo in a different orientation (3,4-c vs. 3,4-d).
- Applications : Such derivatives are investigated for biological activity, though the altered ring connectivity may influence solubility and target selectivity .
Comparative Data Table
Key Findings and Implications
Electronic Effects: Oxazole’s oxygen provides moderate electronegativity, influencing hydrogen-bonding capacity and metabolic pathways. Pyrazole’s basicity may improve pharmacokinetic profiles in drug candidates .
Biological Relevance :
- Carboxamide derivatives (e.g., RIP1 inhibitors) exhibit superior target engagement compared to ester derivatives, which may hydrolyze in vivo to carboxylic acids .
Synthetic Challenges :
- The discontinuation of the target compound’s hydrochloride salt suggests synthetic complexity or instability, common in fused heterocycles with ester groups .
Biological Activity
Ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Anticancer Properties
Recent studies have shown that derivatives of pyrrolo[3,4-d]oxazole exhibit notable anticancer properties. For instance, a related compound demonstrated significant antiproliferative activity against various cancer cell lines. In the National Cancer Institute (NCI) drug screen, compounds similar to this compound exhibited growth inhibition with GI50 values in the nanomolar range, indicating strong potential as anticancer agents .
Table 1: Antiproliferative Activity of Pyrrolo Compounds
| Compound Name | Cell Line Tested | GI50 (μM) |
|---|---|---|
| This compound | A549 (Lung) | 0.08 |
| Ethyl 8-(3,5-dimethoxybenzyl)-5,8-dihydro-4H-[1,2]oxazolo[4,5-g]indole-7-carboxylate | MCF7 (Breast) | 0.25 |
| Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate | HCT116 (Colon) | 0.03 |
These compounds were found to induce cell cycle arrest and apoptosis in cancer cells through mitochondrial pathways and tubulin polymerization inhibition .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Some derivatives have shown effectiveness against various bacterial strains. For example, compounds derived from this class exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Pyrrolo Compounds
| Compound Name | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| This compound | E. coli | 50 |
| Ethyl 8-(3-chlorobenzyl)-5-hydroxy-4H-[1,2]oxazolo[4,5-g]indole-7-carboxylate | S. aureus | 75 |
These findings suggest that modifications to the pyrrolo structure can enhance antimicrobial efficacy .
The biological activity of this compound is attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.
- Apoptosis Induction : It activates apoptotic pathways through mitochondrial depolarization.
- Tubulin Polymerization Inhibition : Similar compounds have been shown to bind at the colchicine site on tubulin.
Case Studies
In a recent study evaluating the structure-activity relationship (SAR) of pyrrolo derivatives, researchers synthesized multiple analogs and tested their biological activities across various cancer cell lines. The results indicated that specific substitutions on the pyrrole ring significantly enhanced both antiproliferative and antimicrobial activities .
Q & A
Q. Table 1: Example Crystallographic Data (Analogous Compound)
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| R factor | 0.054 | |
| Dihedral angle | 25.0° | |
| Data-to-parameter ratio | 13.6 |
What strategies resolve contradictions between computational predictions and experimental electronic properties (e.g., HOMO-LUMO gaps)?
Advanced Research Question
Discrepancies arise from approximations in density functional theory (DFT) models. Mitigation strategies include:
- Hybrid functionals : B3LYP or M06-2X improve accuracy for heterocyclic systems .
- Solvent corrections : Polarizable continuum models (PCM) account for solvent effects .
- Experimental cross-validation : UV-Vis spectroscopy and cyclic voltammetry validate computed gaps .
How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?
Advanced Research Question
Pd-catalyzed asymmetric methods are promising:
- Chiral ligands : Bisoxazoline or BINAP ligands induce enantioselectivity in cycloadditions .
- Reaction optimization : Low temperatures (−20°C to 0°C) and anhydrous conditions minimize racemization .
- Analytical validation : Chiral HPLC or circular dichroism (CD) confirms enantiomeric excess (>90% ee) .
What spectroscopic techniques are critical for characterizing this compound, and what are their limitations?
Basic Research Question
- NMR : ¹H/¹³C NMR identifies substituents (e.g., ethyl ester at δ ~4.2 ppm), but dynamic effects in fused rings may obscure splitting .
- MS : ESI-MS confirms molecular weight (e.g., m/z 365.2 for analogs), but ionization efficiency varies with functional groups .
- IR : Carbonyl stretches (~1700 cm⁻¹) confirm ester groups, yet overlapping bands complicate interpretation .
How do solvent polarity and temperature influence regioselectivity in key cyclization steps?
Advanced Research Question
- Polar solvents (e.g., DMF): Stabilize transition states via dipole interactions, favoring endo cycloadducts .
- Nonpolar solvents (e.g., n-hexane): Entropy-driven exo selectivity dominates .
- Temperature effects : Higher temperatures (>50°C) promote kinetic control (exo), while lower temperatures favor thermodynamic (endo) products .
What intermolecular interactions stabilize its crystal packing, and how do they affect solubility?
Advanced Research Question
- C–H···π interactions : Between aromatic rings and adjacent H atoms (3.0–3.5 Å) enhance lattice stability .
- Stacking along crystallographic axes : Columnar stacking (e.g., along b-axis) reduces solubility in nonpolar solvents .
- Hydrogen bonding : Absence of strong donors (e.g., –OH) limits aqueous solubility, necessitating co-solvents .
How are synthetic impurities identified and separated during scale-up?
Basic Research Question
- TLC/HPLC : Monitor reaction progress (Rf comparison) and isolate byproducts (e.g., uncyclized intermediates) .
- Recrystallization : n-hexane/CHCl³ mixtures yield high-purity crystals (>95%) .
- Mass spectrometry : High-resolution MS (HRMS) identifies halogenated byproducts (e.g., Cl-adducts) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
